4-Azido-3-bromo-2,5-dihydrofuran-2-one
Description
4-Azido-3-bromo-2,5-dihydrofuran-2-one is a heterocyclic compound featuring a fused furanone ring system substituted with bromine and azide functional groups. The bromine atom at position 3 introduces steric and electronic effects, while the azide group at position 4 confers unique reactivity, particularly in cycloaddition reactions (e.g., "click chemistry").
Properties
Molecular Formula |
C4H2BrN3O2 |
|---|---|
Molecular Weight |
203.98 g/mol |
IUPAC Name |
3-azido-4-bromo-2H-furan-5-one |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-2(7-8-6)1-10-4(3)9/h1H2 |
InChI Key |
RFHXKZKNJUGESE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-bromo-2,5-dihydrofuran-2-one typically involves the following steps:
Bromination: The starting material, 2,5-dihydrofuran-2-one, undergoes bromination to introduce a bromine atom at the 3-position.
Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 4-Azido-3-bromo-2,5-dihydrofuran-2-one can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Cycloaddition Reagents: Various reagents can be used for cycloaddition reactions, depending on the desired product.
Major Products Formed:
Substitution Products: Compounds with different nucleophiles replacing the azido group.
Reduction Products: Compounds with an amine group replacing the azido group.
Cycloaddition Products: Triazole derivatives.
Scientific Research Applications
Chemistry: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the study of azido group reactivity and its interactions with biomolecules. It is also used in the development of bioorthogonal chemistry techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful in the synthesis of bioactive molecules.
Industry: In the industrial sector, 4-Azido-3-bromo-2,5-dihydrofuran-2-one is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Azido-3-bromo-2,5-dihydrofuran-2-one is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Molecular Targets and Pathways:
Nitrene Formation: The azido group can decompose to form a nitrene intermediate, which is highly reactive and can insert into various chemical bonds.
Cycloaddition Pathways: The azido group can participate in cycloaddition reactions, forming stable triazole rings.
Comparison with Similar Compounds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Structure : This compound (CCDC 1828960) contains bromine atoms at positions 3 and 4 and four phenyl groups at positions 2 and 5, resulting in a hexasubstituted dihydrofuran framework .
- Reactivity : The dual bromine substituents facilitate halogen-bonding interactions, while the phenyl groups contribute to steric bulk, reducing reactivity toward nucleophilic substitution compared to 4-azido-3-bromo analogs.
- Crystal Packing : The crystal structure exhibits Br⋯Br contacts (3.47 Å) and C—H⋯H—C interactions, stabilizing the lattice . In contrast, the azide group in 4-azido-3-bromo-2,5-dihydrofuran-2-one may promote dipole-dipole interactions or participate in azide-alkyne cycloadditions.
(5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one
- Structure : This derivative (CCDC 998610) features a methoxy group at position 4, a phenyl group at position 3, and a chiral dihydroxyethyl chain at position 5 .
- Reactivity: The methoxy group enhances electron density on the furanone ring, while the dihydroxyethyl substituent enables hydrogen bonding. Unlike the azido-bromo compound, this molecule is tailored for stereoselective synthesis and biological applications (e.g., ascorbic acid derivatives).
- Crystal Packing : O—H⋯O hydrogen bonds between the hydroxyl and carbonyl groups create a 2D network parallel to the (001) plane . The absence of azide or bromine substituents limits halogen bonding but enhances hydrophilic interactions.
General Trends in Reactivity and Stability
Research Findings and Discussion
- Synthetic Utility: The azide group in 4-azido-3-bromo-2,5-dihydrofuran-2-one offers pathways for Huisgen cycloaddition, enabling conjugation with alkynes to form triazoles.
- Stability Concerns : The azide group introduces thermal instability, necessitating careful handling compared to the methoxy or phenyl-substituted derivatives .
- Structural Insights : Computational studies (e.g., using SHELX ) could further elucidate the bond angles and torsional strain in these compounds, particularly for the azido-bromo derivative, which lacks reported crystallographic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
